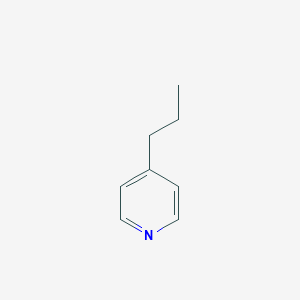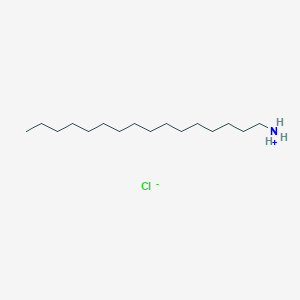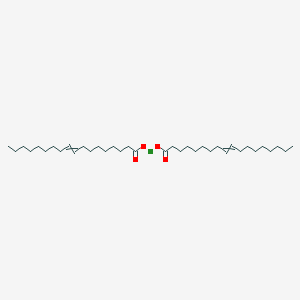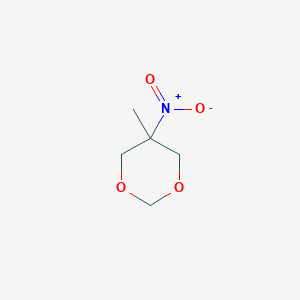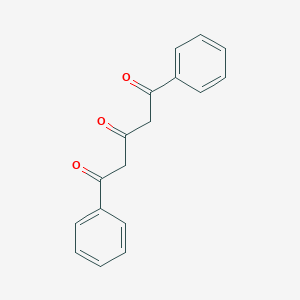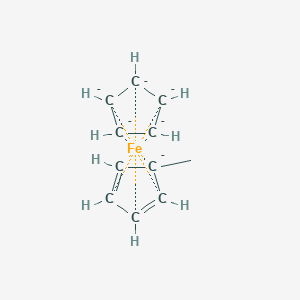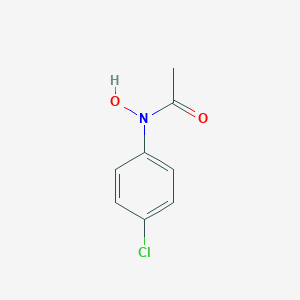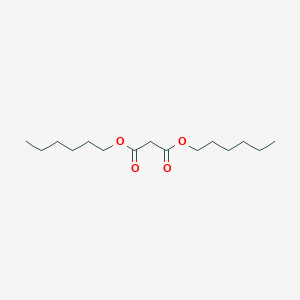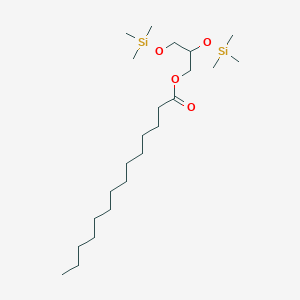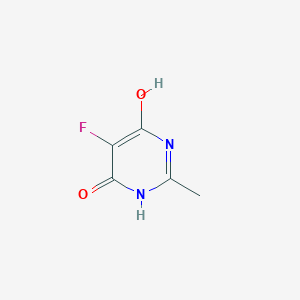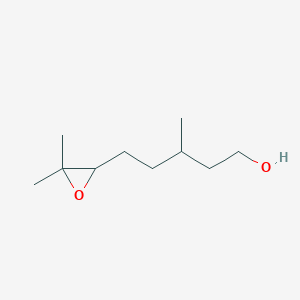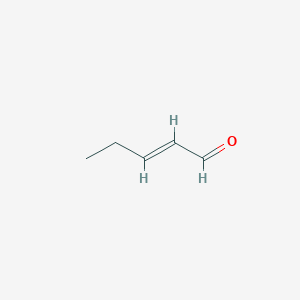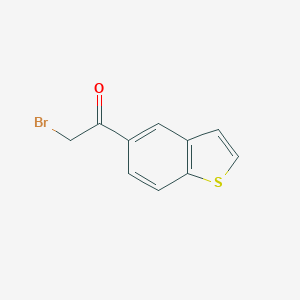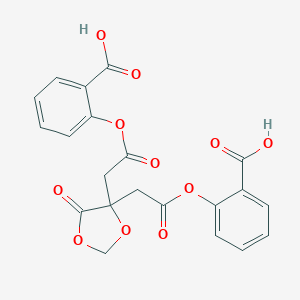![molecular formula C21H18ClNO B073875 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- CAS No. 94864-08-1](/img/structure/B73875.png)
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-, commonly known as CC3, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamino ketones and has been found to exhibit promising biological activities. In
作用機序
The mechanism of action of CC3 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CC3 has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. CC3 has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
生化学的および生理学的効果
CC3 has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. CC3 has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the execution of apoptosis. CC3 has also been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Finally, CC3 has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
実験室実験の利点と制限
CC3 has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, CC3 also has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of CC3, including the development of more potent analogs, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential therapeutic applications in other diseases such as viral infections and inflammatory disorders. In addition, further studies are needed to fully understand the mechanism of action of CC3 and to identify its molecular targets. Overall, CC3 has the potential to become a valuable therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted.
合成法
The synthesis of CC3 involves the reaction of 4-chloroaniline with acetophenone in the presence of a catalyst such as sodium ethoxide. The product is then purified through recrystallization to obtain a pure form of CC3. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
CC3 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported the anticancer activity of CC3 against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, CC3 has also been found to exhibit anti-inflammatory, antiviral, and antifungal activities.
特性
CAS番号 |
94864-08-1 |
|---|---|
製品名 |
1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl- |
分子式 |
C21H18ClNO |
分子量 |
335.8 g/mol |
IUPAC名 |
3-(4-chloroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
InChIキー |
SXLCSNBAKSFHOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



